molecular formula C15H14N2O4S B2512555 methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 860649-80-5

methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2512555
CAS No.: 860649-80-5
M. Wt: 318.35
InChI Key: VSFCCJLQPAKHNU-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring and an allylamino-oxoacetyl moiety. Its molecular structure combines electron-rich aromatic systems (thiophene and pyrrole) with a reactive α-ketoamide group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[2-[2-oxo-2-(prop-2-enylamino)acetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-3-7-16-14(19)12(18)10-5-4-8-17(10)11-6-9-22-13(11)15(20)21-2/h3-6,8-9H,1,7H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFCCJLQPAKHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an allylamine derivative with a pyrrole-2-carboxylic acid derivative, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with specific functionalities.

Biology

The compound exhibits potential biological activities , making it a candidate for drug discovery and development. Research has indicated that it may possess:

  • Anticancer properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation.
  • Anti-inflammatory effects : The presence of the allylamino group may enhance its ability to modulate inflammatory pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Potential applications include:

  • Development of new anticancer agents targeting specific cancer types.
  • Investigation into its use as an anti-inflammatory drug , particularly in chronic inflammatory diseases.

Industry

The compound is also relevant in industrial applications, particularly in the development of new materials with enhanced properties such as conductivity or fluorescence. Its unique chemical structure makes it suitable for:

  • Polymer synthesis : Incorporating this compound into polymers can lead to materials with improved mechanical and electrical properties.
  • Fluorescent materials : The thiophene component may contribute to luminescent properties useful in electronic applications.

Synthetic Routes

The synthesis typically involves multiple steps starting from readily available precursors. A common method includes:

  • Condensation of an allylamine derivative with a pyrrole-2-carboxylic acid derivative.
  • Cyclization and subsequent esterification reactions to form the final product.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxo derivativesPotassium permanganate (KMnO₄)
ReductionYielding amino derivativesSodium borohydride (NaBH₄)
SubstitutionIntroduction of different functional groupsAmines, thiols under basic/acidic conditions

Case Studies

Recent studies have highlighted the anticancer activity of related compounds derived from this compound. For instance, compounds exhibiting IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines demonstrate promise for further development as therapeutic agents .

Mechanism of Action

The mechanism by which methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiophene-pyrrole hybrids with variable substituents on the 2-oxoacetyl group. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on 2-Oxoacetyl Group Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (Target Compound) Allylamino (C₃H₅NH-) ~365.4 (estimated) Not reported Potential reactivity via allyl group; possible applications in drug discovery (e.g., kinase inhibition due to α-ketoamide motif).
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate Morpholino (C₄H₈NO-) ~407.4 (estimated) Not reported Enhanced solubility due to morpholine’s polarity; used in crystallography studies (e.g., SHELX-refined structures).
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate 4-Chloroanilino (ClC₆H₄NH-) 388.83 Not reported Electron-withdrawing chloro group may improve stability; investigated in small-molecule crystallography (SHELX refinement).
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate 4-Fluoroanilino (FC₆H₄NH-) 372.38 Not reported Fluorine’s electronegativity enhances metabolic stability; used in high-throughput phasing pipelines (SHELXC/D/E).
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate 4-Chloroanilino (ClC₆H₄NH-) 438.9 Not reported Benzothiophene core increases lipophilicity; studied for macromolecular interactions (e.g., enzyme inhibition).

Key Observations

Substituent Effects on Reactivity and Stability: The allylamino group in the target compound offers a reactive site for crosslinking or further functionalization, distinguishing it from analogs with aromatic (e.g., 4-chloroanilino) or cyclic amine (e.g., morpholino) substituents .

Crystallography and Computational Tools: Derivatives like the morpholino-substituted compound are frequently analyzed using SHELX programs (e.g., SHELXL for refinement), highlighting their crystallographic utility . The benzothiophene analog’s larger molecular weight and planar structure make it amenable to ORTEP-3 visualization, a tool for rendering crystallographic data .

Synthetic Pathways :

  • Common synthesis strategies involve Suzuki-Miyaura coupling (e.g., using thiopheneboronic acids) and palladium catalysts, as seen in analogs from and .

Biological Activity

Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS No. 145865-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and an allylamino group. Its molecular formula is C13H14N2O3SC_{13}H_{14}N_2O_3S, and it exhibits properties typical of both thiophene and pyrrole derivatives.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways.
  • Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its usefulness in treating infections.
  • Enzyme Inhibition : The compound acts as a selective inhibitor of c-Jun N-terminal kinases (JNKs), which are involved in stress responses and apoptosis .

The mechanism by which this compound exerts its biological effects includes:

  • JNK Inhibition : By inhibiting JNKs, the compound can alter cell survival pathways, making it a candidate for cancer therapy.
  • Interaction with Cellular Targets : The compound may bind to various receptors or enzymes, influencing their activity and leading to downstream biological effects.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that this compound reduced the viability of breast cancer cells in vitro by inducing apoptosis. The study highlighted the compound's potential as an anticancer agent .
  • Antimicrobial Activity :
    • Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disk diffusion assays, suggesting effectiveness as an antimicrobial agent .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerJNK inhibition; apoptosis induction
AntimicrobialBacterial growth inhibition
Enzyme InhibitionSelective JNK inhibitor

Q & A

Q. How can hybrid experimental-computational approaches elucidate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., kinase inhibitors) to identify key interactions.
  • Synthetic SAR Libraries : Prepare derivatives with systematic substitutions (e.g., CF₃ → CH₃) and correlate with bioassay data (IC₅₀, LogP) .

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